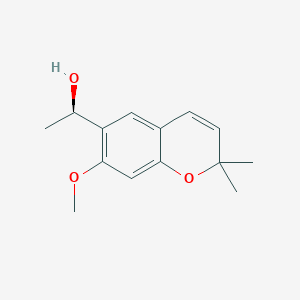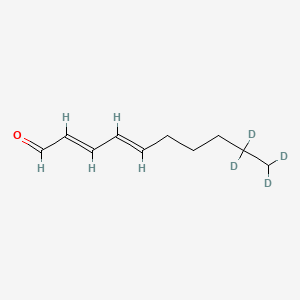
trans,trans-2,4-Decadienal-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans,trans-2,4-Decadienal-d4: is a deuterated analog of trans,trans-2,4-Decadienal, a polyunsaturated fatty aldehyde. This compound is often used in scientific research due to its unique properties and applications. The deuterium labeling (d4) makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-2,4-Decadienal-d4 typically involves the deuteration of trans,trans-2,4-Decadienal. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies specializing in isotopically labeled compounds. The production process involves stringent quality control measures to ensure high purity and consistent deuterium incorporation .
化学反応の分析
Types of Reactions: trans,trans-2,4-Decadienal-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decadienal derivatives.
科学的研究の応用
Chemistry: trans,trans-2,4-Decadienal-d4 is used as a tracer in studies involving lipid oxidation and metabolic pathways. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, it is used to study the effects of lipid peroxidation on cellular functions. It helps in understanding the role of lipid-derived electrophiles in cell signaling and oxidative stress .
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution. Its deuterium labeling provides insights into the metabolic stability and pathways of pharmaceutical compounds .
Industry: In the food industry, this compound is used to study the formation of flavor compounds during food processing. It helps in identifying the pathways of flavor compound formation and degradation .
作用機序
trans,trans-2,4-Decadienal-d4 exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to changes in their structure and function. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .
Molecular Targets and Pathways:
Proteins: Forms adducts with proteins, altering their function.
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Pathways: Induces oxidative stress pathways, leading to cellular damage and apoptosis.
類似化合物との比較
trans,trans-2,4-Decadienal: The non-deuterated analog, commonly found in food products and used in flavor studies.
trans-2-Decenal: Another unsaturated aldehyde with similar chemical properties but different biological effects.
trans-2,4-Heptadienal: A shorter chain analog with similar reactivity but different applications.
Uniqueness: trans,trans-2,4-Decadienal-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study metabolic pathways, offering insights that are not possible with non-deuterated analogs .
特性
分子式 |
C10H16O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
(2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2 |
InChIキー |
JZQKTMZYLHNFPL-GMBGHARWSA-N |
異性体SMILES |
[2H]C([2H])C([2H])([2H])CCC/C=C/C=C/C=O |
正規SMILES |
CCCCCC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


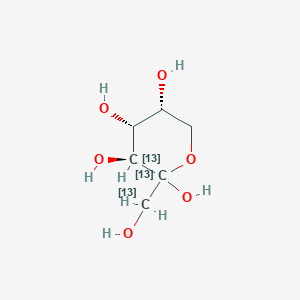
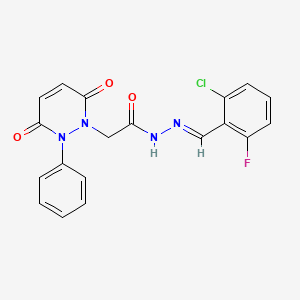
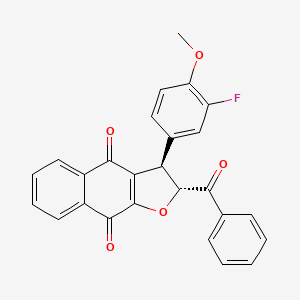
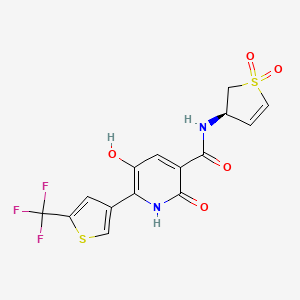
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
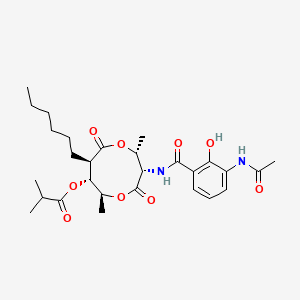
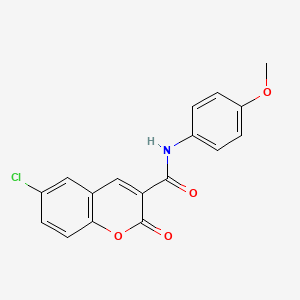
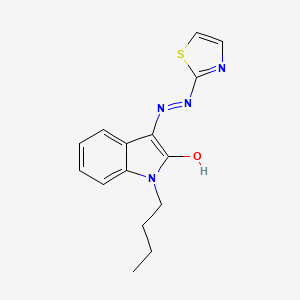
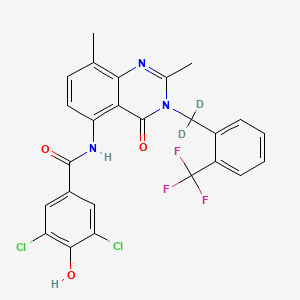
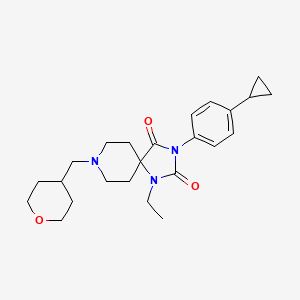
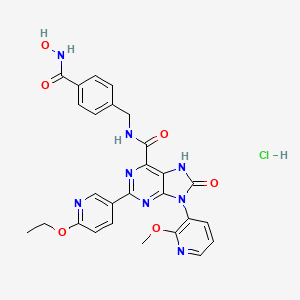
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)
